(H-Cys-OMe)2.2HCl

Beschreibung

BenchChem offers high-quality (H-Cys-OMe)2.2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (H-Cys-OMe)2.2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

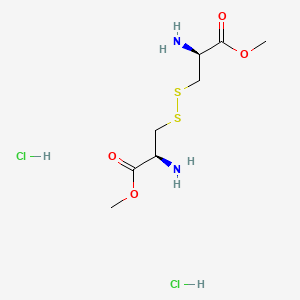

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWGUPFPCRKKMQ-BNTLRKBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32854-09-4 |

Source

|

| Record name | Dimethyl L-cystinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Cystine Dimethyl Ester Dihydrochloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on L-Cystine Dimethyl Ester Dihydrochloride (CAS Number: 32854-09-4) for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on L-Cystine dimethyl ester dihydrochloride, a pivotal derivative of the amino acid L-cystine. With its unique chemical properties, this compound has garnered significant interest across various scientific disciplines, from fundamental biochemical research to the frontiers of pharmaceutical development. This document provides an in-depth exploration of its synthesis, properties, and diverse applications, underpinned by scientific literature and practical insights for laboratory professionals.

Core Chemical Identity and Properties

L-Cystine dimethyl ester dihydrochloride is the dihydrochloride salt of the dimethyl ester of L-cystine. The esterification of the carboxylic acid groups enhances its solubility in organic solvents compared to its parent amino acid, L-cystine, thereby broadening its utility in various synthetic applications.[]

| Property | Value | Source |

| CAS Number | 32854-09-4 | [2][3] |

| Molecular Formula | C₈H₁₆N₂O₄S₂·2HCl | [2] |

| Molecular Weight | 341.28 g/mol | [2][3][4][5] |

| Appearance | White solid or powder | [] |

| Melting Point | 182-183 °C (decomposes) | |

| Optical Activity | [α]22/D −36.0°, c = 4% in methanol | |

| Synonyms | Dimethyl L-cystinate dihydrochloride, L-Cys(OMe)OMe·HCl | [] |

Synthesis and Chemical Logic

The synthesis of L-Cystine dimethyl ester dihydrochloride and its derivatives, such as L-cystine diamides, typically involves a multi-step process designed to protect reactive functional groups and ensure high yields and purity. A common synthetic strategy involves the protection of the amino groups of L-cystine, followed by esterification or amidation, and subsequent deprotection.

Representative Synthetic Workflow:

A general approach to synthesizing related L-cystine derivatives, which can be adapted for the dimethyl ester, is outlined below. This process highlights the core principles of peptide and amino acid chemistry.[6][7]

Caption: Generalized synthesis of L-cystine derivatives.

Experimental Protocol: Synthesis of L-Cystine Diamides (Illustrative) [6][7]

-

Protection: L-cystine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to protect the α-amino groups, yielding Nα,Nα'-di-Boc-L-cystine.

-

Activation and Coupling: The carboxylic acid groups of the protected L-cystine are activated, for example, with PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and then coupled with the desired amine.

-

Deprotection: The Boc protecting groups are removed using a strong acid, such as 4 N HCl in dioxane, to yield the final L-cystine diamide dihydrochloride.

This methodical approach ensures that the desired ester or amide bonds are formed efficiently while preventing unwanted side reactions. The choice of protecting groups and coupling reagents is critical for optimizing the reaction yield and purity of the final product.

Key Applications in Research and Development

L-Cystine dimethyl ester dihydrochloride is a versatile molecule with a broad range of applications in both academic research and industrial bioprocessing.

Peptide Synthesis and Protein Engineering

As an esterified form of L-cystine, this compound is a valuable building block in solution-phase peptide synthesis.[4] The ester groups can be readily converted to other functional groups, and the inherent disulfide bond of the cystine core provides a means to introduce structural constraints and stability into synthetic peptides and proteins.[] This is particularly relevant in the development of therapeutic peptides where stability and defined conformation are paramount.

Cell Culture and Antioxidant Research

L-Cystine dimethyl ester dihydrochloride serves as a crucial supplement in cell culture media, providing a bioavailable source of L-cystine, an essential amino acid for cell growth and proliferation.[] Furthermore, as a precursor to intracellular L-cystine and subsequently glutathione, it is instrumental in studies of oxidative stress.[] Researchers utilize this compound to investigate the mechanisms of antioxidant defense and to develop therapeutic strategies for diseases associated with oxidative damage, such as neurodegenerative disorders and cancer.[]

Drug Development and Delivery

In the pharmaceutical arena, L-Cystine dimethyl ester dihydrochloride and its derivatives are being explored for various therapeutic applications.

-

Cystinuria Treatment: L-Cystine dimethyl ester has been investigated as an inhibitor of L-cystine crystallization, a key pathological event in the genetic disorder cystinuria, which leads to the formation of kidney stones.[6] By acting as a molecular "imposter," it can bind to the surface of growing L-cystine crystals, thereby slowing their growth.[6] More stable diamide derivatives have been developed to improve upon the in vivo stability of the dimethyl ester.[6]

-

Prodrug Design: The ester or amide functionalities of L-cystine derivatives can be leveraged to create prodrugs that release L-cystine or other therapeutic agents in a controlled manner.[] This approach allows for targeted drug delivery and can enhance the therapeutic index of a drug by minimizing off-target effects.

-

Hair Growth Formulations: L-cystine is a key component of formulations designed to promote hair growth and treat conditions like diffuse telogen effluvium.[8] Studies have shown that L-cystine, in combination with other compounds, can enhance the proliferation and metabolic activity of human hair follicular keratinocytes.[8]

Biochemical Assays and Mechanistic Studies

This compound is widely used in biochemical assays to probe the function of the cystine-glutamate antiporter system (system xc⁻).[] This transport system is vital for maintaining cellular redox balance and is often dysregulated in cancer.[] By providing a controlled source of extracellular cystine, researchers can dissect the intricate roles of this transporter in health and disease.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling L-Cystine dimethyl ester dihydrochloride.

Hazard Identification:

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

Recommended Handling Procedures: [9][10][11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A particulate filter device (e.g., N95) is recommended for respiratory protection.[10]

-

Ventilation: Use in a well-ventilated area, preferably with local exhaust ventilation.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Spills: In case of a spill, avoid creating dust. Pick up mechanically and place in a suitable container for disposal.

Storage: [9]

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Protect from moisture.

-

For long-term stability, storage under an inert gas is recommended.

Conclusion

L-Cystine dimethyl ester dihydrochloride is a foundational tool for researchers and drug developers. Its enhanced solubility and reactive ester groups, combined with the inherent properties of the L-cystine core, make it an invaluable reagent for a multitude of applications. From advancing our understanding of fundamental cellular processes to pioneering new therapeutic strategies, this compound continues to be at the forefront of scientific innovation.

References

-

Carl ROTH. Safety Data Sheet: L-Cysteine. [Link]

-

PubChem. Cystine dimethyl ester dihydrochloride. [Link]

-

P212121 Store. L-Cystine dimethyl ester dihydrochloride | CAS 32854-09-4. [Link]

-

Riegel, K., et al. (2020). L-Cystine-Containing Hair-Growth Formulation Supports Protection, Viability, and Proliferation of Keratinocytes. Clinical, Cosmetic and Investigational Dermatology, 13, 579–588. [Link]

-

Ni, J., et al. (2023). L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin. Pharmaceutics, 15(8), 2051. [Link]

-

Hu, L., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters, 28(11), 2037–2042. [Link]

-

Hu, L., et al. (2019). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. European Journal of Medicinal Chemistry, 177, 259–274. [Link]

-

Wikipedia. Cysteine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: L-Cystine dihydrochloride. [Link]

-

LSU Scholarly Repository. Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. [Link]

-

Taylor, C. G., et al. (2016). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Journal of Applied Physiology, 120(1), 100–107. [Link]

Sources

- 2. L-Cystine-dimethyl Ester Dihydrochloride | CAS 32854-09-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. store.p212121.com [store.p212121.com]

- 4. L-胱氨酸二甲酯 二盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cystine dimethyl ester dihydrochloride | C8H18Cl2N2O4S2 | CID 2724376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chemos.de [chemos.de]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

Technical Guide: Synthesis and Purification of L-Cystine Dimethyl Ester Dihydrochloride

[1]

Executive Summary

This guide details the synthesis, purification, and validation of L-Cystine dimethyl ester dihydrochloride [(H-Cys-OMe)₂[][2]·2HCl].[] This compound is a critical intermediate in peptide synthesis and redox biology, serving as a protected form of cystine.[] The protocol utilizes a Fischer esterification driven by thionyl chloride (

Key Technical Parameters:

Chemical Basis & Retrosynthetic Analysis[1][3]

The synthesis relies on the acid-catalyzed esterification of the carboxylic acid moieties of L-Cystine.[] Unlike standard Fischer esterification which uses sulfuric acid, the Thionyl Chloride Method is superior for amino acids because it converts the alcohol (methanol) into a reactive chlorosulfite intermediate and generates anhydrous HCl, driving the equilibrium forward while scavenging water produced during esterification.

Reaction Scheme

2Mechanism Logic

-

Activation:

reacts with methanol to form methyl chlorosulfite ( -

Protonation: The carboxylic acid carbonyl is protonated by the anhydrous HCl.[]

-

Nucleophilic Attack: Methanol attacks the activated carbonyl.[]

-

Dehydration: Water is eliminated (and subsequently consumed by excess

to form

Critical Safety & Material Preparation

WARNING: This reaction generates significant quantities of Sulfur Dioxide (

-

Engineering Controls: All steps involving

must be performed in a high-efficiency chemical fume hood. -

Gas Scrubbing: An alkaline trap (NaOH solution) connected to the exhaust line is recommended to neutralize acidic off-gases.[]

-

Water Sensitivity: While

consumes water, excessive moisture in the starting material will cause vigorous exotherms and reduce yield.[] Dry L-Cystine in a vacuum oven at 40°C overnight prior to use.[]

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[][2][5] | Role |

| L-Cystine | 240.30 | 1.0 | Substrate |

| Thionyl Chloride | 118.97 | 2.5 - 3.0 | Reagent/Dehydrating Agent |

| Methanol (Anhydrous) | 32.04 | Excess (Solvent) | Reactant/Solvent |

| Diethyl Ether | 74.12 | N/A | Anti-solvent for Crystallization |

Step-by-Step Synthesis Protocol

Phase A: Activation (Exothermic Control)[1][2]

-

Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (capped with a drying tube or

line), and an addition funnel. -

Solvent Charge: Add Anhydrous Methanol (10–15 mL per gram of Cystine) to the RBF.

-

Cooling: Submerge the RBF in an ice-salt bath to reach -10°C to 0°C .

-

Acid Generation: Add Thionyl Chloride (

) dropwise via the addition funnel.[]-

Rate: Slow dropwise. Maintain internal temp < 5°C.

-

Observation: The solution will fume slightly; ensure vigorous stirring.[]

-

-

Substrate Addition: Once addition is complete, remove the addition funnel and add solid L-Cystine in one portion.[]

-

Note: L-Cystine is poorly soluble in MeOH initially.[] It will dissolve as the reaction proceeds.[]

-

Phase B: Reaction (Kinetics)[1][2]

-

Warm-up: Allow the mixture to warm to Room Temperature (RT) naturally over 30 minutes.

-

Reflux: Heat the solution to a gentle reflux (~65°C) for 4 to 12 hours .

-

Checkpoint: The suspension should turn into a clear, homogeneous solution, indicating the consumption of L-Cystine.[]

-

-

Monitoring: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The product will have a higher

than the starting material.

Phase C: Isolation

-

Evaporation: Cool the mixture to RT. Concentrate the solution under reduced pressure (Rotary Evaporator) at < 40°C.

-

Result: A thick, viscous, often yellowish oil or semi-solid residue will form.[]

-

-

Chasing Acid: Re-dissolve the residue in a small volume of MeOH (10 mL) and re-evaporate. Repeat 2x.

-

Purpose: This azeotropically removes residual

and HCl trapped in the lattice.[]

-

Purification: The Crystallization System[6]

The crude product is often sticky due to trapped acid. The following "Self-Validating" crystallization system ensures high purity.

Protocol

-

Solubilization: Dissolve the oily residue in the minimum amount of warm Methanol (approx. 2-3 mL per gram of product).[]

-

Precipitation: While stirring rapidly, slowly add cold Diethyl Ether (

) until the solution becomes permanently cloudy (turbid).-

Ratio: Typically 1:5 to 1:10 (MeOH : Ether).[][2]

-

-

Crystallization: Place the flask in a freezer (-20°C) for 12–18 hours.

-

Observation: White crystalline needles or powder should precipitate.[]

-

-

Filtration: Filter quickly under vacuum (product is hygroscopic). Wash the cake with cold

. -

Drying: Dry in a vacuum desiccator over

or KOH pellets to remove trace HCl.

Self-Validating Logic:

-

If it oils out instead of crystallizing: The product is too wet or acidic.[] Action: Redissolve in MeOH, evaporate to dryness again, and repeat with slower Ether addition.

-

If yield is low: The salt is too soluble in MeOH.[] Action: Increase the Ether ratio.

Visualization: Operational Workflow

Caption: Operational workflow for the synthesis and purification of (H-Cys-OMe)2·2HCl, including a feedback loop for troubleshooting crystallization failures.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standards.

| Test | Expected Result | Interpretation |

| Appearance | White crystalline powder | Yellowing indicates oxidation or residual |

| Melting Point | 173–178 °C (dec.) | Lower MP suggests hydration or mono-ester impurities.[][2] |

| 1H-NMR ( | Integration must show 3:1 ratio of Methyl to | |

| Solubility | Soluble: | Confirms salt formation.[][2] |

Troubleshooting & Optimization

Issue: Product is a sticky gum ("Oiling Out")

-

Cause: Excess residual acid or water prevents crystal lattice formation.[]

-

Fix: Triturate the gum with fresh Diethyl Ether. Scratch the glass side of the flask with a spatula to induce nucleation. If this fails, re-evaporate with fresh methanol to remove trapped HCl.[]

Issue: Low Yield

-

Cause: Incomplete esterification or hydrolysis during workup.[]

-

Fix: Ensure the reflux period is sufficient (solution must be clear). During workup, minimize exposure to humid air, as the ester is susceptible to hydrolysis back to the acid.

Issue: Strong Sulfur Smell in Product

-

Cause: Trapped

or degradation of the disulfide bond.[] -

Fix: Increase the "Chasing Acid" steps (evaporation with fresh MeOH). Ensure the reaction temperature did not exceed 70°C, which can degrade the disulfide bridge.

References

-

Master Organic Chemistry. (2022).[][2] Fischer Esterification: Mechanism and Conditions. Retrieved from [Link]

-

ResearchGate. (2016).[][2] Protocols for Amino Acid Esterification using Thionyl Chloride. Retrieved from [Link]

-

Cheméo. (n.d.).[][2] Chemical Properties of Cystine and Derivatives. Retrieved from [Link][][2]

Technical Guide: Stability Profile of (H-Cys-OMe)₂·2HCl

[1]

Compound: L-Cystine Dimethyl Ester Dihydrochloride CAS: 32854-09-4 Molecular Formula: C₈H₁₆N₂O₄S₂[1]·2HCl Core Application: Peptide synthesis intermediate, prodrug precursor, redox-sensitive crosslinker.

Executive Summary & Chemical Identity

(H-Cys-OMe)₂·2HCl is the dihydrochloride salt of the disulfide dimer of L-cysteine methyl ester. Its stability is governed by three competing electrophilic/nucleophilic sites:

-

The Methyl Ester: Susceptible to hydrolysis (saponification) and aminolysis.

-

The Disulfide Bridge: Susceptible to redox cleavage and thiol-disulfide exchange (scrambling).

-

The Ammonium Group: The protonation state (controlled by pH) acts as the "on/off" switch for the molecule's reactivity.

Key Stability Takeaway: The compound is kinetically stable only when the amine is protonated (pH < 4.0) and stored dry. At neutral or basic pH, the deprotonated amine triggers rapid self-polymerization and hydrolysis.

pH-Dependent Stability Matrix[2]

The stability of (H-Cys-OMe)₂ is non-linear relative to pH.[2] The following table summarizes the degradation kinetics and dominant mechanisms at various pH levels.

| pH Range | Stability Status | Dominant Species | Primary Degradation Mechanism | Half-Life ( |

| < 2.0 | High Stability | Acid-catalyzed hydrolysis (Very Slow) | > 30 Days (Solution) | |

| 3.0 – 5.0 | Metastable | Slow Hydrolysis; Trace Disulfide Exchange | 24 – 48 Hours | |

| 6.0 – 7.5 | Low Stability | Polymerization (Intermolecular Aminolysis) & Hydrolysis | < 4 Hours | |

| > 8.0 | Critical Instability | Rapid Saponification & Disulfide Scrambling | < 30 Minutes |

*Estimates based on general amino acid ester kinetics in aqueous solution at 25°C.

Degradation Mechanisms: A Deep Dive

A. The "Free Base" Cascade (pH > 6.0)

The dihydrochloride salt (.2HCl) locks the amine groups in a protonated state (

Unlike linear dipeptides which form Diketopiperazines (DKP) via intramolecular "backbiting," (H-Cys-OMe)₂ is a dimer . It cannot cyclize directly. Instead, the free amine of one molecule attacks the methyl ester of a neighboring molecule.

-

Result: Formation of oligomers and polymers (poly-cysteine methyl ester networks).

-

Visual Indicator: Solution becomes cloudy or precipitates/gels.

B. Base-Catalyzed Hydrolysis (Saponification)

At pH > 8.0, the hydroxide ion (

-

Reaction:

(L-Cystine) + -

Consequence: Loss of the protecting group, rendering the molecule useless for ester-requiring synthesis steps.

C. Disulfide Scrambling (Thiol-Disulfide Exchange)

At basic pH, trace amounts of free thiols (generated via hydrolysis or reduction) exist as thiolate anions (

-

Mechanism:

-

Result: If other thiols are present, you get mixed disulfides. If pure, you get racemization or oligomerization.

Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental pH.

Figure 1: Divergent degradation pathways of L-Cystine dimethyl ester. Note the distinct shift from stability in acid to polymerization/hydrolysis in base.

Experimental Protocols

To ensure data integrity, analytical workflows must "freeze" the equilibrium immediately upon sampling.

Protocol A: HPLC Stability Assay

Objective: Quantify (H-Cys-OMe)₂ vs. L-Cystine (hydrolysis product).

-

Mobile Phase Preparation:

-

Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2). Critical: The acid stabilizes the sample on-column.

-

Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation (The "Quench" Step):

-

If sampling from a neutral/basic reaction mixture, immediately dilute the aliquot 1:10 into 0.1 M HCl or 1% TFA .

-

Why: This instantly protonates the amines and neutralizes hydroxide, stopping hydrolysis and polymerization dead in its tracks.

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Gradient: 0% to 40% B over 15 minutes. (Cystine species are polar; high organic is not needed).

-

Detection: UV at 210 nm (amide/ester bond) and 254 nm (disulfide weak absorbance).

-

Protocol B: Solubility & Handling

Objective: Dissolving without degrading.

-

Solvent Choice: Always use degassed water or buffer. Oxygen promotes disulfide oxidation/scrambling.

-

Dissolution:

-

Dissolve the .2HCl salt in water. The natural pH will be acidic (~ pH 2-3). Do not adjust pH upward until the exact moment of reaction.

-

If a neutral solution is required, add the base (e.g., TEA or NaOH) dropwise immediately before use. Do not store the neutralized solution.

-

Storage Recommendations

References

-

Vertex AI Search. (2025).[7] Hydrolysis kinetics of L-cystine dimethyl ester and amino acid esters. Retrieved from 8

-

Sigma-Aldrich. (n.d.).[1][3][8] L-Cystine dimethyl ester dihydrochloride Product Specification. Retrieved from 1

-

National Institutes of Health (NIH). (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science. Retrieved from 9

-

PubChem. (n.d.).[3] L-Cysteine methyl ester hydrochloride Compound Summary. Retrieved from 3[3]

Sources

- 1. L -Cystine dimethyl ester = 95 32854-09-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. H-Cys-OMe.HCl | C4H10ClNO2S | CID 73994924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]

Biological Activity of L-Cystine Dimethyl Ester Dihydrochloride: A Technical Guide

Executive Summary

L-Cystine dimethyl ester dihydrochloride (L-CDME) is a pharmacological tool compound primarily used to induce a chemical phenocopy of Cystinosis , a lysosomal storage disease characterized by the accumulation of cystine. Its biological utility stems from its unique ability to bypass membrane transport restrictions via a "Trojan Horse" mechanism.

While invaluable for screening cystine-depleting therapeutics (e.g., cysteamine), L-CDME is not merely a passive loading agent. It exerts distinct biological activities, including direct mitochondrial toxicity and induction of apoptosis via Protein Kinase C (PKC) modulation. This guide dissects the compound's mechanism, provides a validated lysosomal loading protocol, and critically analyzes the divergence between L-CDME-induced pathology and genetic cystinosis.

Molecular Mechanism of Action: The Lysosomal "Trojan Horse"

The core biological activity of L-CDME relies on pH-dependent partitioning and enzymatic hydrolysis. Unlike L-cystine, which requires the functional transporter cystinosin (encoded by CTNS) to exit the lysosome, L-CDME exploits its esterified structure to permeate membranes freely.

The Loading Cascade

-

Permeation: The methyl ester groups mask the carboxyl charges, rendering the molecule lipophilic. It diffuses across the plasma membrane and lysosomal membrane down a concentration gradient.

-

Trapping: Once inside the acidic environment of the lysosome, ubiquitous esterases hydrolyze the methyl groups.

-

Accumulation: The product of hydrolysis is free L-cystine. At lysosomal pH, L-cystine is highly insoluble and, lacking the methyl groups, cannot diffuse back out. In the absence of functional cystinosin (or if the transporter is overwhelmed by the surge), L-cystine crystallizes intralysosomally.

Figure 1: The mechanism of lysosomal loading. L-CDME bypasses transport barriers, is hydrolyzed by lysosomal esterases, and traps insoluble L-cystine inside the organelle.

Experimental Protocol: The "Pulse-Chase" Loading System

Direct, prolonged exposure to L-CDME is toxic to mitochondria and can cause cell death unrelated to cystine storage. To specifically model lysosomal storage, a Pulse-Chase protocol is required. This allows the ester to enter and hydrolyze, while washing away extracellular L-CDME prevents continuous mitochondrial poisoning.

Materials

-

Compound: L-Cystine dimethyl ester dihydrochloride (Sigma-Aldrich/Merck, CAS: 32854-09-4).

-

Vehicle: PBS (pH 7.4). Note: Prepare fresh. Esters are unstable in aqueous solution.

-

Cell Line: Human proximal tubule cells (HK-2) or Fibroblasts.

Step-by-Step Methodology

| Phase | Step | Action | Critical Technical Note |

| Preparation | 1 | Dissolve L-CDME in PBS to create a 100 mM stock . | Use immediately. Do not store aqueous stock; the ester hydrolyzes spontaneously. |

| Pulse (Loading) | 2 | Dilute stock into warm culture medium to 0.5 mM – 2.0 mM . | Higher concentrations (>2mM) dramatically increase necrosis risk. |

| 3 | Incubate cells for 30 to 60 minutes at 37°C. | This short duration is sufficient for lysosomal uptake but minimizes cytosolic accumulation. | |

| Chase (Recovery) | 4 | Aspirate medium and wash 2x with ice-cold PBS. | Removes extracellular ester to stop influx. |

| 5 | Add fresh, ester-free culture medium. | Allows time for lysosomal esterases to convert trapped L-CDME to L-Cystine. | |

| 6 | Incubate for 24 hours . | Cystine crystals form during this phase. | |

| Validation | 7 | Assay intracellular cystine via HPLC or LC-MS/MS. | Normalize to protein content (nmol cystine / mg protein). |

Biological Impacts & Downstream Cascades

While the primary intent is lysosomal loading, L-CDME induces specific signaling cascades that researchers must account for when interpreting data.

Mitochondrial Dysfunction (The "Artifact" Effect)

Unlike genetic cystinosis, where mitochondrial issues are secondary to long-term storage, L-CDME can directly inhibit the Electron Transport Chain (ETC).

-

ATP Depletion: High doses of L-CDME reduce cellular ATP levels within hours, an effect not always seen in CTNS-deficient cells [1].

-

Mechanism: The cationic nature of the dihydrochloride salt and the ester may disrupt the mitochondrial membrane potential (

).

Apoptosis via PKC Signaling

L-CDME triggers apoptosis in a concentration-dependent manner, specifically in epithelial tissues (e.g., prostate, renal).

-

Pathway: It activates PKC-

(pro-apoptotic) and downregulates PKC- -

Result: Caspase-3 activation and DNA fragmentation.[2]

Figure 2: The dual toxicity pathway of L-CDME involving direct mitochondrial stress and PKC-mediated apoptotic signaling.

Critical Analysis: L-CDME Model vs. Genetic Cystinosis

To maintain scientific integrity, one must distinguish between the model and the disease. The L-CDME model is an acute stressor, whereas Cystinosis is a chronic genetic defect.

| Feature | Genetic Cystinosis (CTNS Mutation) | L-CDME Loaded Model |

| Cystine Source | Endogenous protein degradation | Exogenous chemical loading |

| Onset | Chronic, lifelong accumulation | Acute, rapid accumulation (hours) |

| ATP Levels | Often normal in fibroblasts [1] | Frequently depleted (Toxic effect) |

| Mitochondrial ROS | Elevated due to glutathione depletion | Elevated due to direct ETC interference |

| Autophagy | Impaired (CMA blockage) | Impaired (Lysosomal swelling) |

| Use Case | Studying long-term pathophysiology | High-throughput drug screening |

Expert Insight: Use L-CDME for screening compounds that break disulfide bridges (e.g., cysteamine derivatives) or to study acute lysosomal rupture. Do not use it to study subtle metabolic adaptations to chronic cystine storage, as the direct toxicity of the ester will confound metabolomic data.

Therapeutic Screening Applications

The most authoritative application of L-CDME is in the validation of cysteamine and novel cystine-depleting agents.

The Screening Workflow

-

Load: Pulse cells with 1 mM L-CDME (1 hour).

-

Wash: Remove L-CDME.

-

Treat: Add candidate drug (e.g., Cysteamine 10-100

M) for 4 hours. -

Lyse & Measure:

-

Control (Loaded, Untreated): High Cystine.

-

Positive Control (Cysteamine): Low Cystine (Cysteamine reacts with cystine to form mixed disulfides that exit via lysine transporters PQLC2).

-

Experimental: Compare reduction efficacy.

-

Self-Validating Check: If your "Loaded, Untreated" control does not show >5-fold cystine elevation over baseline, the loading phase failed (likely due to hydrolyzed stock solution).

References

-

Wilmer, M. J., et al. (2007). Cystine dimethylester model of cystinosis: still reliable? Pediatric Research, 62(2), 151-155.[3] [Link]

-

Park, S., et al. (2013). Cystine dimethyl ester induces apoptosis through regulation of PKC-δ and PKC-ε in prostate cancer cells.[1] Experimental and Toxicologic Pathology, 65(6), 801-807. [Link]

-

Gahl, W. A., et al. (1982). Lysosomal cystine transport is defective in cystinosis.[3][4] Science, 217(4566), 1263-1265. [Link]

-

Foreman, J. W., et al. (1987). Cystine loading of renal tubular cells.[4] Metabolism, 36(12), 1185-1191. [Link]

Sources

- 1. Cystine dimethyl ester induces apoptosis through regulation of PKC-δ and PKC-ε in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Cystine dimethylester model of cystinosis: still reliable? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Cysteine Protection in Peptide Synthesis

Executive Summary

Cysteine (Cys) represents the most chemically versatile yet problematic residue in solid-phase peptide synthesis (SPPS). Its thiol moiety (–SH) is a powerful nucleophile prone to rapid oxidation, alkylation, and racemization. For drug development professionals, the choice of Cysteine protecting group (PG) is not merely a matter of yield; it dictates the synthetic strategy for cyclization, regioselective disulfide bond formation, and native chemical ligation.

This guide moves beyond standard textbook definitions to analyze the mechanistic causality behind protecting group selection, providing self-validating protocols for the most critical Cys derivatives: Trityl (Trt), Acetamidomethyl (Acm), and tert-butylthio (StBu).

Part 1: The Cysteine Challenge & The Fmoc/tBu Standard

The core challenge in Cysteine chemistry is the thiolate anion . Unlike hydroxyls (Ser/Thr), the sulfur atom is highly polarizable and nucleophilic. Without adequate protection, it reacts with carbocations generated during global deprotection, leading to irreversible alkylation.

The Trityl (Trt) Group: The Industry Standard

Mechanism of Action: The Trityl group relies on extreme steric bulk and the electronic stability of the triphenylmethyl carbocation. Upon acid treatment (TFA), the C–S bond cleaves via an S_N1-like mechanism.

-

Why it works: The resulting trityl cation (

) is resonance-stabilized across three phenyl rings. -

The Risk: The

cation is an electrophile. If not quenched immediately, it will re-attack the deprotected Cysteine thiol (reversibly) or, more dangerously, alkylate Tryptophan residues (irreversibly) at the C2 position.

The Scavenger Necessity (The "Cocktail" Logic)

You cannot simply use TFA. You must use a "scavenger cocktail" designed to out-compete the peptide for the

-

Ethanedithiol (EDT): The gold standard. Its two thiol groups are highly nucleophilic and irreversibly trap

. -

Triisopropylsilane (TIS): Reduces the carbocation to the inert triphenylmethane.

Visualization: The Scavenging Mechanism

The following diagram illustrates the competitive kinetics between the scavenger and the peptide chain during deprotection.

Figure 1: Kinetic competition during deprotection. Scavengers must be in large molar excess to prevent the "Re-Alkylated Peptide" pathway.

Part 2: Orthogonality & Regioselectivity[1]

For peptides requiring cyclization (e.g., disulfide-rich toxins, insulin analogs), a single protecting group strategy is insufficient. You need orthogonality —groups that can be removed under different conditions.[1]

The Orthogonal Landscape

| Protecting Group | Lability | Removal Reagent | Primary Application |

| Trityl (Trt) | Acid | 95% TFA | Global deprotection; linear peptides. |

| Methoxytrityl (Mmt) | Mild Acid | 1% TFA | Selective on-resin deprotection (leaves Boc/tBu intact). |

| Acetamidomethyl (Acm) | Oxidation | Iodine ( | Post-cleavage or On-resin cyclization.[2] Stable to TFA. |

| tert-butylthio (StBu) | Reduction | DTT / Phosphines | Thiol-disulfide exchange. |

| Thiazolidine (Thz) | Carbonyl | Methoxyamine | N-terminal Cys protection (Native Chemical Ligation). |

Strategic Decision Making

Selecting the right group depends on whether you are making a linear peptide, a simple cyclic peptide, or a complex multi-cyclic molecule.

Figure 2: Decision matrix for Cysteine protecting group selection based on structural complexity.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, the reaction has likely failed.

Protocol A: Global Deprotection (Cys(Trt))

Objective: Remove Trt and cleave peptide from resin without alkylation. Reagent K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

-

Preparation: Cool the cleavage cocktail to 0°C. Why? This suppresses the kinetic energy of the carbocations, giving scavengers a better chance to react.

-

Incubation: Add cocktail to resin. Allow to warm to Room Temp (RT) over 2.5 hours.

-

Precipitation: Filter resin and drop filtrate into cold diethyl ether (-20°C).

-

Validation: The precipitate should be white/off-white. A yellow/orange tint often indicates incomplete quenching of Trt or oxidation of Methionine.

Protocol B: Iodine Oxidation (Cys(Acm) Removal)

Objective: Simultaneously remove Acm groups and form a disulfide bond (Regioselective).

-

Dissolution: Dissolve the TFA-cleaved peptide (containing Cys(Acm)) in 50% Acetic Acid/Water.

-

Titration: Add 0.1M Iodine (

) in MeOH dropwise with vigorous stirring. -

Visual Endpoint: Continue adding

until a persistent amber/brown color remains for >1 minute. This indicates all thiols/Acm groups have been consumed. -

Quenching: Add 1M Ascorbic Acid (Vitamin C) dropwise immediately.

-

Validation: The solution must turn completely clear (colorless) instantly upon Ascorbic Acid addition. If it remains turbid, the peptide may have precipitated.

Part 4: Troubleshooting & Critical Failure Points

| Issue | Probable Cause | Corrective Action |

| Mass +76 Da | Phenylacetamidomethyl formation | Acm group was not removed. Check Iodine quality or reaction time. |

| Mass +262 Da | Trityl Adduct | Incomplete scavenging. Increase EDT concentration or use Reagent K. |

| Dimerization | Inter-molecular oxidation | Peptide concentration too high during cyclization. Dilute to <1 mg/mL. |

| Racemization | Base-catalyzed abstraction | Avoid prolonged exposure to Piperidine/DMF during Fmoc removal steps. Use HOBt/Oxyma. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5] Chemical Reviews. [Link]

-

Postma, T. M., & Albericio, F. (2014). "Disulfide Formation Strategies in Peptide Synthesis." European Journal of Organic Chemistry. [Link]

-

Albericio, F., et al. (2021).[1][6] "Cysteine protecting groups: applications in peptide and protein science."[1][7][8] Chemical Society Reviews. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. (PDF) Amino Acid-Protecting Groups Amino Acid-Protecting Groups [academia.edu]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistryviews.org [chemistryviews.org]

- 7. Cysteine protecting groups: applications in peptide and protein science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Basic Principles of Solid-Phase Peptide Synthesis (SPPS): A Technical Guide

Introduction: The Paradigm of Immobilized Chemistry

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield in 1963, revolutionized biochemistry by enabling the rapid assembly of peptides and proteins. Unlike solution-phase synthesis, which requires tedious purification after every step, SPPS immobilizes the growing peptide chain on an insoluble polymer support (resin).[1][2] This allows reagents and byproducts to be removed simply by filtration and washing, facilitating automation and high-throughput production.

For the modern researcher, SPPS is not merely a procedure but a logic gate system. Success depends on the correct alignment of three orthogonal variables: the Resin (the anchor), the Protecting Group Strategy (the shield), and the Coupling Chemistry (the engine).

Strategic Planning: The Setup

Protecting Group Strategies: Fmoc vs. Boc

The choice of protecting group dictates the entire synthetic workflow.[3] The

| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Chemistry Type | Base-labile (Orthogonal to acid-labile side chains) | Acid-labile (Graduated acid lability) |

| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |

| Cleavage Reagent | TFA (95%) + Scavengers | HF (Hydrofluoric Acid) or TFMSA |

| Solubility | Peptides often aggregate; requires polar solvents (DMF/NMP) | Better solubility due to TFA washes disrupting H-bonds |

| Safety | Safer, standard fume hood sufficient | Hazardous (HF requires special Teflon lines) |

| Primary Use Case | Standard for 95% of modern synthesis , GMP production | "Difficult" sequences, base-sensitive analogs, thioesters |

Expert Insight: While Fmoc is the industry standard due to safety and automation compatibility, Boc remains superior for synthesizing "difficult" sequences (prone to

Resin Selection: The Foundation

The resin determines the C-terminal functionality of the final peptide.[4]

-

C-Terminal Amide (

): Use Rink Amide resin.[5][6][7][8] The linker is cleaved by 95% TFA to yield a primary amide. -

C-Terminal Acid (

): Use Wang resin or 2-Chlorotrityl Chloride (2-CTC) resin.-

Wang: Standard for acids, requires 95% TFA.

-

2-CTC: Highly acid-sensitive (cleaves with 1% TFA). Ideal for synthesizing protected peptide fragments for convergent synthesis.

-

Figure 1: Decision tree for selecting the appropriate solid support based on the desired C-terminal functionality and synthetic strategy.

The Reaction Cycle: The Engine of SPPS

The synthesis proceeds in a repetitive cycle: Deprotection

Step 1: Deprotection

Removal of the Fmoc group exposes the reactive primary amine.

-

Reagent: 20% Piperidine in DMF (v/v).

-

Mechanism: Base-catalyzed

-elimination releasing dibenzofulvene. -

Protocol: Two treatments (e.g., 1 x 3 min, 1 x 10 min) are recommended to ensure completion.

-

UV Monitoring: The released dibenzofulvene adduct absorbs strongly at 301 nm, allowing real-time monitoring of the deprotection efficiency.

Step 2: Activation and Coupling

A carboxylic acid reacts with an amine to form an amide bond. This is thermodynamically unfavorable at room temperature and requires activation.

The Chemistry of Activation

We use coupling reagents to convert the unreactive carboxylic acid into a reactive "Active Ester."

-

Carbodiimides (DIC): Reacts with the acid to form an O-acylisourea. This intermediate is highly reactive but prone to racemization.

-

Additives (HOBt / Oxyma): Nucleophiles that react with the O-acylisourea to form a less reactive, but more stable "Active Ester" (OBt or Oxyma ester). This suppresses racemization and prevents N-acylurea formation.[9]

-

Uronium/Phosphonium Salts (HATU / HBTU): Faster, more potent reagents. HATU is the "gold standard" for difficult couplings but is more expensive.

Expert Insight: Never use HATU for pre-activation without the amine present for long periods. It can guanidinylate the N-terminus, permanently capping the chain.

Figure 2: The activation pathway using DIC/HOBt. The additive intercepts the unstable O-acylisourea to form a safe active ester.

Step 3: Washing

Often underestimated, washing is critical. Residual piperidine during coupling will destroy the expensive activated amino acid. Residual DMF during cleavage will prevent product precipitation.

-

Standard: 3-5 washes with DMF (Solvent of choice for swelling).

-

DCM: Used only for final shrinking or specific resin loading steps; poor swelling for peptide assembly.

Cleavage and Isolation

The final step releases the peptide from the resin and removes side-chain protecting groups (Global Deprotection).[7]

The Cleavage Cocktail

For Fmoc chemistry, Trifluoroacetic Acid (TFA) is the primary reagent. However, the released protecting groups (cations) are highly reactive "scavengers" that will re-attach to susceptible residues (Trp, Cys, Met, Tyr) if not quenched.

Standard Cocktail (Reagent K derivative):

-

TFA (92.5%): The acid source.

-

TIS (Triisopropylsilane) (2.5%): Proton scavenger.

-

Water (2.5%): Hydrolysis of protecting groups.

-

DODT or EDT (2.5%): Essential if Cysteine or Methionine is present (prevents oxidation and alkylation).

Precipitation

-

Filter the TFA lysate to remove resin beads.

-

Concentrate the TFA solution under nitrogen flow (do not evaporate to dryness).

-

Add cold Diethyl Ether (or MTBE). The peptide will precipitate as a white solid; organic impurities remain in the ether.

-

Centrifuge and wash the pellet 3x with cold ether.

Troubleshooting Difficult Sequences

"Difficult sequences" are those that undergo on-resin aggregation, typically due to

Field-Proven Solutions:

-

Pseudoprolines: Replace Ser/Thr/Cys residues with oxazolidine dipeptides (e.g., Fmoc-Ala-Ser(

pro)-OH). These induce a "kink" in the backbone, disrupting -

Chaotropic Salts: Add LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[10]

-

Elevated Temperature: Heating to 50-75°C (using microwave SPPS) significantly improves kinetics and reduces aggregation.

-

Double Coupling: Repeat the coupling step for difficult residues before moving to deprotection.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

-

Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-carboxyl functions in solid-phase peptide synthesis. Biopolymers. Link

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

Methodological & Application

Application Note: Precision Deprotection of Methyl Esters in Cysteine-Containing Peptides

Abstract & Strategic Analysis

The hydrolysis of methyl esters (–OMe) in peptides containing cysteine (Cys) residues presents a unique chemoselective challenge. Unlike robust residues (e.g., Ala, Leu), Cysteine acts as a "trojan horse" during basic saponification. The acidity of the

The Failure Modes:

-

-Elimination: Under basic conditions (pH > 10), the abstraction of the

-

Racemization: Even without elimination, the enolization of the

-carbon destroys chiral integrity ( -

Disulfide Scrambling: In the presence of base and trace oxygen, free thiols rapidly oxidize to disulfides (cystine), leading to polymerization or misfolding.

This guide details three validated protocols ranging from standard chemical hydrolysis to high-fidelity enzymatic cleavage, designed to navigate these risks.

Mechanistic Pathways (Visualization)

The following diagram illustrates the kinetic competition between successful hydrolysis and destructive side reactions.

Figure 1: Mechanistic divergence during basic hydrolysis. The goal is to accelerate direct attack (green path) while suppressing enolization and oxidation (red/black paths).

Protocol A: Optimized Chemical Hydrolysis (LiOH)

Best For: Robust peptides, scalable synthesis, and sequences where Cys is protected (e.g., Trt, Acm).

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation (

Reagents & Setup

-

Reagent: Lithium Hydroxide monohydrate (

) -

Solvent System: THF:Water (3:1 v/v) or Methanol:Water (3:1 v/v). Note: THF is preferred for hydrophobic peptides.

-

Additive (Crucial for Free Cys): TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT.

-

Temperature:

(Ice bath) to

Step-by-Step Procedure

-

Dissolution: Dissolve the peptide methyl ester (1.0 eq) in THF. If the peptide contains free cysteines , add 1.5 eq of TCEP to the solution to maintain a reducing environment.

-

Cooling: Place the reaction vessel in an ice bath (

) and stir for 10 minutes. -

Base Addition: Dropwise add a pre-chilled solution of LiOH (2.0 - 2.5 eq) in water.

-

Critical: Do not dump the base. Localized high pH spikes cause racemization.

-

-

Monitoring: Stir at

. Monitor by HPLC or TLC every 15 minutes. Most methyl esters cleave within 30–60 minutes.-

Stop Condition: If conversion stalls >80%, it is often better to stop and purify rather than force the reaction and risk degradation.

-

-

Quenching: Once complete, immediately acidify to pH 3–4 using 1M HCl or 5% citric acid. Do not use strong mineral acids if Trt groups are present.

-

Workup: Extract with Ethyl Acetate (if protected) or lyophilize directly (if polar).

Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)

Best For: High-value sequences, peptides prone to racemization, and complex Cys-rich scaffolds.

Rationale: Pig Liver Esterase (PLE) operates at neutral pH (7.0–8.0), completely avoiding the enolization threshold. It is stereoselective, hydrolyzing only the L-isomer if racemization has already occurred, effectively serving as a chiral purification step.

Reagents & Setup

-

Enzyme: Pig Liver Esterase (PLE), suspension in ammonium sulfate or lyophilized powder (Sigma/Roche).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.5 – 8.0).

-

Co-solvent: Acetone or DMSO (Max 10-15% v/v) to aid solubility.

Step-by-Step Procedure

-

Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 8.0). Degas with Nitrogen/Argon for 15 minutes to remove oxygen (protects Cys).

-

Substrate Solution: Dissolve peptide methyl ester in a minimal amount of Acetone or DMSO.

-

Initiation: Add the peptide solution to the buffer. The final concentration should be approx. 10–50 mM.

-

Enzyme Addition: Add PLE (approx. 100–200 units per mmol of substrate).

-

Incubation: Stir gently at

.-

pH Stat: The reaction produces acid (methanol + carboxylic acid), dropping the pH. Monitor and manually adjust pH back to 8.0 using dilute (0.1 M) NaOH, or use an autotitrator.

-

-

Completion: Reaction is usually complete in 4–24 hours.

-

Isolation: Filter off the enzyme (or use immobilized PLE). Acidify to pH 4 and lyophilize.

Protocol C: Anhydrous Nucleophilic Cleavage (TMSOK)

Best For: Water-sensitive peptides or extremely hydrophobic sequences.

Rationale: Potassium Trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide equivalents in organic solvents. It cleaves methyl esters via a nucleophilic attack that generates the potassium carboxylate salt, often precipitating the product out of the reaction, which prevents over-reaction.

Step-by-Step Procedure

-

Solvent: Dry THF or Diethyl Ether.

-

Reaction: Dissolve peptide in solvent under Argon.

-

Addition: Add TMSOK (1.1 – 1.5 eq) as a solid or solution in THF.

-

Observation: Stir at Room Temperature. The product (peptide-COO- K+) often precipitates as a white solid.

-

Workup: Filter the solid (if precipitated) or dilute with weak acid and extract.

Comparison of Methods

| Feature | LiOH Hydrolysis | Enzymatic (PLE) | TMSOK (Anhydrous) |

| pH Conditions | Basic (pH 10-12) | Neutral (pH 7-8) | Basic (Non-aqueous) |

| Racemization Risk | Moderate (High if >0°C) | None (Stereospecific) | Low |

| High (Time-dependent) | Negligible | Low | |

| Scalability | High (Kg scale) | Low/Medium (Costly) | Medium |

| Speed | Fast (<1 hr) | Slow (hours/days) | Fast |

| Cys Compatibility | Requires TCEP/Low Temp | Excellent | Good |

Quality Control & Validation

Every deprotection must be validated against three criteria:

-

Mass Integrity (LC-MS): Confirm loss of Methyl group (-14 Da). Watch for +16 Da (Oxidation) or -34 Da (Elimination of H2S to DHA).

-

Free Thiol Quantification (Ellman's Test):

-

React product with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Absorbance at 412 nm confirms the presence of quantitative free thiols, ruling out disulfide formation or elimination.

-

-

Chiral Purity (C18-Chiral HPLC):

-

Co-inject with a synthesized D-Cys standard to quantify any racemization (target < 1%).

-

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ester deprotection conditions).

-

Lagrain, B., et al. (2010).[2] "The Kinetics of

-Elimination of Cystine and the Formation of Lanthionine in Gliadin." Journal of Agricultural and Food Chemistry. Available at: [Link] - Ohba, T., et al. (1996). "Pig Liver Esterase Hydrolysis of Methyl Esters." Bioscience, Biotechnology, and Biochemistry. (Establishes PLE protocols for sensitive esters).

-

Lagunin, A. A., et al. (2025). "Cysteine S-conjugate beta-lyases and elimination reactions." ClinPGx. Available at: [Link]

-

ResearchGate Protocols. "Methionine and Cysteine Containing Peptides: Avoiding Secondary Reactions." Available at: [Link]

Sources

Application Notes and Protocols for the Formation of Disulfide Bonds with (H-Cys-OMe)2.2HCl

These application notes provide detailed protocols and scientific insights for researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other molecules requiring the formation of disulfide bonds from L-cystine dimethyl ester dihydrochloride, ((H-Cys-OMe)2.2HCl). This document offers a comprehensive guide to several common and effective methods for the oxidative dimerization of L-cysteine methyl ester.

Introduction: The Significance of the Disulfide Bond

The disulfide bond, a covalent linkage formed from the oxidation of two thiol groups of cysteine residues, is a critical structural and functional element in a vast array of biologically active peptides and proteins.[1] These bonds play a pivotal role in stabilizing the tertiary and quaternary structures of proteins, thereby dictating their conformational stability and biological activity.[2] The controlled and efficient formation of disulfide bonds is a cornerstone of synthetic peptide and protein chemistry, as well as in the development of therapeutic agents and other advanced materials.

L-cystine dimethyl ester is a common building block and a frequent target molecule in these synthetic endeavors. Its dihydrochloride salt, (H-Cys-OMe)2.2HCl, is a stable and readily available starting material. The conversion of this precursor to the corresponding disulfide, L-cystine dimethyl ester, requires a carefully chosen oxidative method. This guide details three robust methods for this transformation: Air Oxidation, Dimethyl Sulfoxide (DMSO) Oxidation, and Iodine (I2) Oxidation. Each method is presented with a detailed protocol, an explanation of the underlying chemical principles, and a discussion of its advantages and limitations.

General Considerations Before You Begin

-

Starting Material: (H-Cys-OMe)2.2HCl is the dihydrochloride salt of L-cysteine methyl ester. The presence of the hydrochloride necessitates neutralization to liberate the free thiol group, which is the active species in the oxidation reaction. This is typically achieved by the addition of a base.

-

Reaction Monitoring: The progress of the oxidation reaction can be monitored by various techniques. Thin-Layer Chromatography (TLC) can be used to visualize the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) offers a more quantitative and precise method for monitoring the reaction and assessing the purity of the final product.[3][4]

-

Purification: Following the completion of the reaction, the desired L-cystine dimethyl ester product often needs to be purified from residual starting material, byproducts, and reagents. Common purification techniques include recrystallization and column chromatography.[5]

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[6][7]

Method 1: Air Oxidation

Air oxidation is a simple and environmentally friendly method for disulfide bond formation.[8] It relies on atmospheric oxygen as the oxidant. The reaction is typically carried out in a slightly alkaline aqueous or aqueous/organic medium. The basic conditions deprotonate the thiol group, forming a thiolate anion which is more susceptible to oxidation.

Scientific Principle

The oxidation of thiols by molecular oxygen is a complex process that can proceed through a radical mechanism. The thiolate anion (RS⁻) is oxidized to a thiyl radical (RS•). Two thiyl radicals then combine to form the disulfide bond (RSSR). The overall reaction is:

4 RSH + O₂ → 2 RSSR + 2 H₂O

The rate of air oxidation is pH-dependent, with higher pH values generally leading to faster reaction rates due to the increased concentration of the reactive thiolate species.[9]

Detailed Protocol

-

Dissolution: Dissolve (H-Cys-OMe)₂·2HCl in deionized water to a concentration of 10-50 mg/mL in a flask open to the atmosphere.

-

Neutralization and pH Adjustment: While stirring, slowly add a solution of a suitable base, such as 1 M sodium bicarbonate (NaHCO₃) or triethylamine (TEA), until the pH of the solution reaches 8.0-8.5. Monitor the pH using a calibrated pH meter.

-

Oxidation: Continue stirring the solution vigorously at room temperature, ensuring good exposure to air. The reaction time can vary from several hours to overnight.

-

Monitoring: Monitor the reaction progress by HPLC or TLC. For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material and product can be visualized using a ninhydrin stain.

-

Work-up and Purification:

-

Once the reaction is complete, acidify the solution to pH ~3-4 with 1 M HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography.[10]

-

Workflow Diagram

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectra of cysteine derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: Formulation of Reduction-Sensitive Nanoparticles Using (H-Cys-OMe)2.2HCl Polymers for Targeted Drug Delivery

Abstract

This technical guide provides a comprehensive, in-depth protocol for the formulation of reduction-sensitive nanoparticles utilizing disulfide-bridged bis(L-cysteine methyl ester) hydrochloride, hereafter referred to as (H-Cys-OMe)2.2HCl. These nanoparticles are designed for the targeted intracellular delivery of therapeutic agents. The inherent disulfide bonds within the polymer backbone are stable in the extracellular environment but are rapidly cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, leading to the disassembly of the nanoparticle and the release of its payload.[1][2][3] This document outlines the synthesis of the poly(disulfide) polymer, the subsequent nanoparticle formulation via nanoprecipitation, and detailed methods for their characterization.

Introduction: The Rationale for Reduction-Sensitive Nanoparticles

The efficacy of many potent therapeutic agents is often limited by their poor solubility, lack of specificity, and systemic toxicity. Polymeric nanoparticles have emerged as a promising solution to these challenges, offering the ability to encapsulate a wide range of therapeutics and navigate biological barriers for targeted delivery.[4][5] Among the various "smart" nanoparticles, reduction-sensitive systems have garnered significant attention for their ability to release their cargo in response to the specific redox environment of the intracellular space.[1][2]

The disulfide bond is the cornerstone of this technology. It is relatively stable in the oxidizing extracellular environment but is readily cleaved by reducing agents such as glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular milieu.[6] This differential in GSH concentration provides a highly specific trigger for drug release directly within the target cells, enhancing therapeutic efficacy while minimizing off-target effects.[2]

The polymer synthesized from (H-Cys-OMe)2.2HCl, a derivative of the naturally occurring amino acid L-cysteine, offers excellent biocompatibility and biodegradability.[7][8] The resulting poly(disulfide)s can be engineered to be amphiphilic, self-assembling into nanoparticles with a hydrophobic core for drug encapsulation and a hydrophilic shell for colloidal stability.[9][10]

Synthesis of the (H-Cys-OMe)2.2HCl-Based Polymer

The foundational step in nanoparticle formulation is the synthesis of the reduction-sensitive polymer. This is achieved through a one-step polycondensation reaction between (H-Cys-OMe)2.2HCl and a fatty diacid dichloride.[11]

Materials & Equipment

| Material/Equipment | Specifications |

| (H-Cys-OMe)2.2HCl | Purity ≥ 98% |

| Adipoyl chloride (or other fatty diacid dichloride) | Purity ≥ 98% |

| Triethylamine (TEA) | Anhydrous, Purity ≥ 99.5% |

| Dimethyl sulfoxide (DMSO) | Anhydrous, Purity ≥ 99.9% |

| Diethyl ether | Anhydrous, cold (4°C) |

| Magnetic stirrer with heating plate | |

| Round bottom flasks | Appropriate sizes |

| Dropping funnel | |

| Schlenk line or vacuum manifold | For drying under reduced pressure |

| Centrifuge |

Polymer Synthesis Protocol

-

In a clean, dry round bottom flask, dissolve 10.0 mmol of (H-Cys-OMe)2.2HCl and 15.0 mmol of triethylamine in 20.0 mL of anhydrous DMSO. Stir the mixture until all solids are completely dissolved. The triethylamine acts as a base to deprotonate the amine groups of the cysteine methyl ester hydrochloride, enabling the subsequent reaction.

-

In a separate flask, dissolve 10.0 mmol of adipoyl chloride (or another suitable fatty diacid dichloride) in 10.0 mL of anhydrous DMSO.

-

Using a dropping funnel, add the adipoyl chloride solution dropwise to the (H-Cys-OMe)2.2HCl solution under continuous stirring. The dropwise addition is crucial to control the polymerization rate and achieve a more uniform polymer chain length.

-

After the addition is complete, allow the solution to stir for 15 minutes to 1 hour to ensure the reaction goes to completion.[11][12]

-

Precipitate the polymer by pouring the reaction mixture into 250 mL of cold diethyl ether with vigorous stirring. The polymer is insoluble in diethyl ether and will precipitate out of the solution.

-

Collect the precipitate by centrifugation.

-

To purify the polymer, re-dissolve the precipitate in a minimal amount of DMSO and re-precipitate in cold diethyl ether. Repeat this process twice to remove unreacted monomers and other impurities.[13]

-

Dry the final product, a yellow or brownish-yellow powder, under a reduced atmosphere to remove any residual solvent.[10][11][12]

Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and reproducible technique for forming polymeric nanoparticles.[14] This method relies on the rapid diffusion of a polymer solution in a water-miscible solvent into an aqueous phase, leading to the spontaneous formation of nanoparticles as the polymer precipitates.[14]

Materials & Equipment

| Material/Equipment | Specifications |

| Synthesized (H-Cys-OMe)2.2HCl-based polymer | |

| Therapeutic agent (hydrophobic drug) | |

| Dimethylformamide (DMF) or Tetrahydrofuran (THF) | HPLC grade |

| Deionized water | |

| DSPE-PEG (optional, for stealth properties) | |

| Magnetic stirrer | |

| Syringe pump (optional, for controlled addition) | |

| Centrifugal filter units (e.g., Amicon Ultra) | Appropriate molecular weight cut-off (MWCO) |

Nanoparticle Formulation Protocol

-

Dissolve the synthesized polymer (e.g., 2.5 mg) and, if desired, a stabilizing agent like DSPE-PEG5000 (e.g., 0.5 mg) in a water-miscible organic solvent such as DMF or THF (e.g., 60 µL).[11]

-

In a separate vial, dissolve the hydrophobic drug to be encapsulated in a compatible solvent, which can be the same as the polymer solvent (e.g., 40 µL of DMSO containing 0.2 mg of the drug).[11]

-

Mix the polymer solution and the drug solution to form a homogenous organic phase.

-

Under vigorous stirring (e.g., 1000-1200 rpm), add the organic phase dropwise to a larger volume of deionized water (e.g., 1.9 mL).[11] The rapid solvent diffusion will cause the hydrophobic polymer and encapsulated drug to precipitate into nanoparticles.[14]

-

Continue stirring for a few hours to allow for the complete evaporation of the organic solvent.

-

Purify the nanoparticle suspension to remove the free, unencapsulated drug and residual solvent. This is typically done by centrifugation using centrifugal filter units with a suitable MWCO (e.g., 100 kDa).[11]

-

Wash the collected nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step three times.[11]

-

Finally, resuspend the purified nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) for storage at 4°C and subsequent characterization.[11]

Characterization of the Formulated Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles.

Size, Size Distribution, and Zeta Potential

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[15][16][17] The zeta potential, also measured by DLS instruments, provides an indication of the surface charge and colloidal stability of the nanoparticles.

-

Protocol:

-

Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[18]

-

Perform measurements in triplicate to ensure reproducibility.

-

| Parameter | Typical Expected Values | Significance |

| Hydrodynamic Diameter | 50 - 200 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and homogenous size distribution. |

| Zeta Potential | -30 mV to +30 mV | A value further from zero suggests higher stability against aggregation. |

Morphology

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering insights into their size, shape, and morphology.[19][20]

-

Protocol:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the nanoparticles to adhere to the grid for a few minutes.

-

Wick away the excess liquid with filter paper.

-

(Optional) Negatively stain the sample with a solution like uranyl acetate to enhance contrast.[19]

-

Allow the grid to air dry completely before imaging with a TEM.[21]

-

Drug Loading and Encapsulation Efficiency

Determining the amount of drug successfully encapsulated within the nanoparticles is crucial for dosage calculations. This can be done using direct or indirect methods.[22][23]

-

Indirect Method Protocol:

-

After nanoparticle formulation, collect the supernatant and the washings, which contain the free, unencapsulated drug.

-

Quantify the amount of free drug in the collected aqueous phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[24]

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

-

In Vitro Drug Release

To confirm the reduction-sensitive nature of the nanoparticles, an in vitro drug release study is performed under conditions that mimic the extracellular and intracellular environments.

-

Protocol:

-

Prepare two release media: one simulating the extracellular environment (e.g., PBS, pH 7.4) and another simulating the intracellular reducing environment (e.g., PBS, pH 7.4, with 10 mM GSH).

-

Place a known amount of the drug-loaded nanoparticle suspension into dialysis bags with an appropriate MWCO.

-

Immerse the dialysis bags in the two different release media and keep them at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

-

Quantify the amount of released drug in the collected aliquots.

-

Plot the cumulative drug release as a function of time. A significantly faster release rate should be observed in the medium containing GSH.

-

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of the (H-Cys-OMe)2-based polymer and subsequent nanoparticle formulation.

Caption: Mechanism of reduction-sensitive drug release from (H-Cys-OMe)2-based nanoparticles.

Conclusion

The protocols detailed in this application note provide a robust framework for the development of reduction-sensitive nanoparticles using (H-Cys-OMe)2.2HCl-based polymers. By carefully controlling the synthesis and formulation parameters, researchers can produce nanoparticles with desirable characteristics for targeted intracellular drug delivery. The inherent biocompatibility and stimulus-responsive nature of these nanoparticles make them a highly promising platform for advancing cancer therapy and other biomedical applications.

References

- WO2017173453A1 - Stimuli-responsive nanoparticles for biomedical applications - Google P

- US20200085758A1 - Co-delivery of nucleic acids for simultaneous suppression and expression of target genes - Google P

- US20190255143A1 - Therapeutic targets involved in the progression of nonalcoholic steatohepatitis (nash)

-

Glutathione‐Scavenging Nanoparticle‐Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects - NIH. (URL: [Link])

-

supplementary material. (URL: [Link])

-

Redox-Active Green Electrode: Plant-Based Betanin Immobilized on Carbon Black for Drift-Free Voltammetric and Potentiometric pH Sensor Applications | ACS Omega. (URL: [Link])

-

Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion - PMC - NIH. (URL: [Link])

-

Polymeric Nanoparticles for Drug Delivery - PMC. (URL: [Link])

-

Reduction-sensitive nanoparticles - Wikipedia. (URL: [Link])

-

Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D - LSU Scholarly Repository. (URL: [Link])

-

Indirect and direct methods for drug quantification and equations used... - ResearchGate. (URL: [Link])

-

Dynamic Light Scattering (DLS) Particle Size Distribution Analysis - HORIBA. (URL: [Link])

-

Reduction-sensitive degradable micellar nanoparticles as smart and intuitive delivery systems for cancer chemotherapy - PubMed. (URL: [Link])

-

Disulfide synthesis by S-S coupling - Organic Chemistry Portal. (URL: [Link])

-

(PDF) Designing Polymeric Nanoparticles for Targeted Drug Delivery System - ResearchGate. (URL: [Link])

-

Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - MDPI. (URL: [Link])

-

Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing - MDPI. (URL: [Link])

-

Dynamic Light Scattering (DLS) Nanoparticle Analysis - nanoComposix. (URL: [Link])

-

Popcorn-like Particles from an Amino Acid, Poly(L-Cysteine) as Drug Delivery System with Blood-Compatible, Bio-Compatible, Antibacterial, and Antioxidant Properties | Request PDF - ResearchGate. (URL: [Link])

-

Dual Reduction-Sensitive Nanomicelles for Antitumor Drug Delivery with Low Toxicity to Normal Cells - ACS Publications. (URL: [Link])

-

Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - MDPI. (URL: [Link])

-

Efficient Nanoparticle Specimen Preparation for Transmission Electron Microscopy. (URL: [Link])

-

Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release - Scientific Archives International Open Access Journals. (URL: [Link])

-

Synthetic Polymers for Drug, Gene, and Vaccine Delivery - ACS Publications. (URL: [Link])

-

Transmission Electron Microscopy and Spectroscopy of Nanoparticles | Request PDF. (URL: [Link])